

What is GSK 2830371-d4 used for in research

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Compound of Interest

Compound Name: GSK 2830371-d4

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An In-Depth Technical Guide to the Research Applications of GSK2830371

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2830371 is a potent, selective, and orally active small molecule that functions as an allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] The deuterated form, GSK2830371-d4, is often used as an internal standard in analytical studies, such as mass spectrometry, for stable and accurate quantification. For the purposes of biological research into its mechanism and effects, the data and applications are interchangeable with the non-deuterated parent compound, GSK2830371.

Wip1/PPM1D is a critical negative regulator of the DNA Damage Response (DDR) and the p53 tumor suppressor pathway.[3] By dephosphorylating and inactivating key signaling proteins, Wip1 effectively terminates the stress response, allowing cells to recover.[3] In several cancers, the PPM1D gene is amplified or mutated, leading to overexpression or hyperactivity of the Wip1 phosphatase. This hyperactivity suppresses crucial tumor-suppressor pathways, promoting cell survival and proliferation. GSK2830371 provides a powerful chemical tool to reverse this suppression and investigate the consequences of sustained Wip1 inhibition.

Core Mechanism of Action

GSK2830371 binds to a unique "flap" subdomain near the Wip1 catalytic site, locking the enzyme in an inactive conformation.[2] This allosteric, non-competitive inhibition is highly

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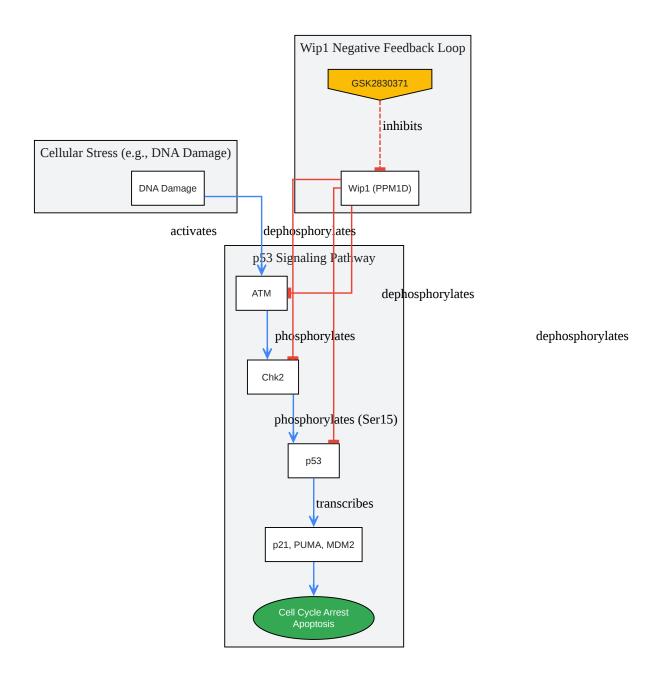
selective for Wip1 over other phosphatases.[2][4]

The primary consequence of Wip1 inhibition is the hyper-activation of the DDR and p53 pathways. By preventing dephosphorylation, GSK2830371 treatment leads to a sustained increase in the phosphorylated, active forms of multiple Wip1 substrates.[1] Key substrates include:

- ATM (Ser1981): A master kinase that initiates the DDR cascade.
- Chk2 (Thr68): A checkpoint kinase that signals downstream to p53.
- p53 (Ser15): A critical tumor suppressor protein. Phosphorylation at Serine 15 is a key step in its stabilization and activation.
- yH2AX (Ser139): A marker of DNA double-strand breaks.
- p38 MAPK (Thr180): A kinase involved in stress responses.[1][3][5]

The sustained phosphorylation of p53, in particular, leads to its accumulation and transcriptional activation of target genes such as CDKN1A (encoding the cell cycle inhibitor p21) and PUMA (a pro-apoptotic protein).[6][7] This cascade ultimately drives cellular outcomes like cell cycle arrest, apoptosis, and senescence.





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Caption: Mechanism of GSK2830371 in the p53 pathway.



Data Presentation: Quantitative Activity

GSK2830371 has been characterized extensively in both enzymatic and cell-based assays. The following tables summarize its potency.

Table 1: Enzymatic Inhibition

Target	Substrate	Potency (IC50)	Reference(s)
Wip1 Phosphatase	FDP (fluorescent substrate)	6 nM	[1][5]

| Wip1 Phosphatase | phospho-p38 MAPK (T180) | 13 nM |[5] |

Table 2: Cellular Growth Inhibition

Cell Line	Cancer Type	Key Genetic Feature	Potency (GI ₅₀ / ED ₅₀)	Reference(s)
MCF-7	Breast Carcinoma	PPM1D amplified, TP53 WT	2.65 μΜ	[5][8][9]

| Z-138 | Mantle Cell Lymphoma | TP53 WT | 3.7 μM |[6][10] |

Research Applications and Experimental Protocols

The primary research use of GSK2830371 is to probe the function of Wip1 and to enhance the efficacy of other anti-cancer agents, particularly those that rely on a functional p53 pathway.

Potentiation of MDM2 Inhibitors

Concept: MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation. MDM2 inhibitors (e.g., Nutlins, HDM201, RG7388) stabilize p53 protein. When combined with GSK2830371, which increases p53 phosphorylation (activation), the result is a powerful, synergistic activation of the p53 pathway.[7][8] This combination is effective even in cell lines that show only a modest response to GSK2830371 alone.[8][11]

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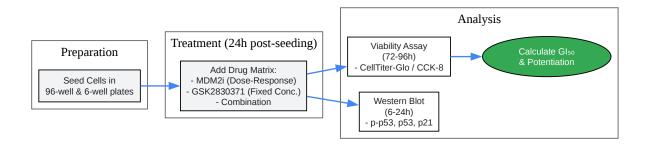




Experimental Protocol: Combination Growth Inhibition and Western Blot Analysis

- Cell Seeding: Seed cancer cells (e.g., MCF-7, NGP, SJSA-1) in 96-well plates (for viability)
 and 6-well plates (for protein analysis) at a density that allows for logarithmic growth over the
 treatment period (typically 2,000-5,000 cells/well for 96-well plates).[7][9]
- Treatment: After 24 hours, treat cells with a dose matrix of the MDM2 inhibitor (e.g., 0.1-10 μM Nutlin-3) with or without a fixed, non-growth-inhibitory concentration of GSK2830371 (e.g., 2.5 μM).[11][12] Include DMSO as a vehicle control.
- Viability Assay (72-96 hours):
 - Add a viability reagent such as CellTiter-Glo® or CCK-8 to each well of the 96-well plates according to the manufacturer's protocol.[1][7]
 - Measure luminescence or absorbance using a plate reader.
 - Calculate the 50% growth inhibition (GI₅₀) values and assess for synergy or potentiation.
 The combination typically results in a significant fold-decrease in the GI₅₀ of the MDM2 inhibitor.[7][13]
- Western Blot Analysis (6-24 hours):
 - Harvest cells from the 6-well plates at earlier time points to observe signaling changes.
 - Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein (e.g., 20-30 μg) via SDS-PAGE and transfer to a nitrocellulose membrane.
 - Probe with primary antibodies against p-p53 (Ser15), total p53, p21, MDM2, and a loading control (e.g., GAPDH).
 - The combination treatment is expected to show a marked increase in p-p53 and p21 levels compared to either agent alone.[7][8]





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Caption: Workflow for a combination study with an MDM2 inhibitor.

Sensitization to Genotoxic Stress

Concept: Genotoxic agents like doxorubicin or ionizing radiation induce DNA damage, activating the p53 pathway. Cancer cells can survive this stress by employing Wip1 to terminate the response. GSK2830371 prevents this shutdown, trapping the cells in a state of high p53 activation and DNA damage signaling, ultimately leading to enhanced cell death (apoptosis).[3][14]

Experimental Protocol: Caspase-3/7 Apoptosis Assay

- Cell Seeding: Seed cells in opaque, white-walled 96-well plates suitable for luminescence assays at a density of ~2 x 10⁴ cells/well.[9]
- Treatment: After 24 hours, treat cells with a dose range of doxorubicin with or without a fixed concentration of GSK2830371 (e.g., 2.5 μM).
- Apoptosis Measurement (24-48 hours):
 - Equilibrate the plate to room temperature.
 - Add Caspase-Glo® 3/7 Reagent in a 1:1 volume ratio to the cell culture medium in each well.[9]
 - Mix gently by orbital shaking for 30-60 seconds.



- Incubate at room temperature for 30 minutes to 1 hour to allow for cell lysis and signal stabilization.
- Measure luminescence using a plate reader.
- The combination of GSK2830371 and doxorubicin is expected to produce a significantly higher caspase-3/7 activity signal compared to either single agent, indicating enhanced apoptosis.[8]

In Vivo Xenograft Studies

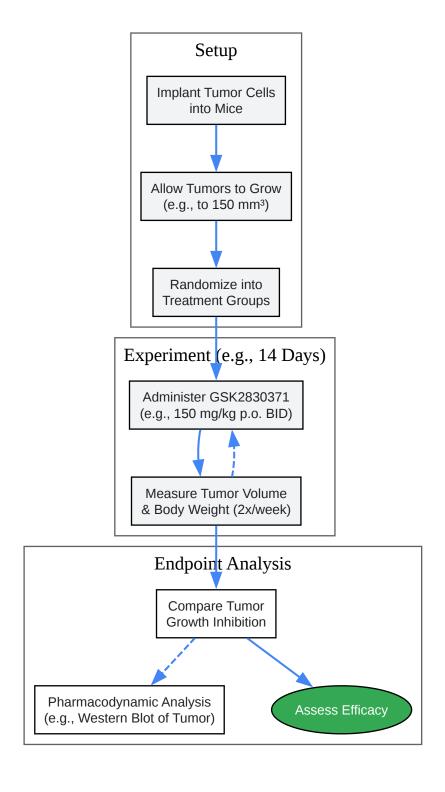
Concept: GSK2830371 is orally bioavailable, making it suitable for in vivo studies to confirm its anti-tumor activity. It has been shown to inhibit the growth of tumor xenografts, particularly when administered in a way that ensures sustained Wip1 inhibition.[1][2][5]

Experimental Protocol: Tumor Xenograft Efficacy Study

- Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 1-5 million DOHH2 lymphoma cells) into the flank of immunocompromised mice (e.g., SCID or NRG mice).[5][15]
- Tumor Growth: Allow tumors to establish and reach a palpable, measurable size (e.g., 100-200 mm³).
- Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle control, GSK2830371).
- Treatment Administration: Administer GSK2830371 via oral gavage. Dosing schedules of 150 mg/kg twice daily (BID) or thrice daily (TID) have been shown to be effective.[5] A typical vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
- Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
- Endpoint & Analysis: Continue treatment for a defined period (e.g., 14-21 days). At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-



Chk2) to confirm target engagement.[1] Compare tumor growth inhibition between the treated and vehicle groups.



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Caption: Workflow for an in vivo xenograft efficacy study.



Conclusion

GSK2830371-d4 and its parent compound are indispensable tools for cancer research. As a highly selective inhibitor of Wip1 phosphatase, it allows for detailed investigation into the DNA damage response and p53 signaling pathways. While its modest single-agent efficacy has limited its clinical progression, its true strength in a research context lies in its ability to potentiate the effects of other therapeutics, such as MDM2 inhibitors and genotoxic agents. The protocols outlined here provide a framework for leveraging GSK2830371 to explore novel combination strategies and deepen the understanding of tumor suppressor biology.

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